molecular formula C21H22N2O5 B4121489 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4121489
M. Wt: 382.4 g/mol
InChI Key: WBEATRUVYBOAKD-UHFFFAOYSA-N
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Description

The compound 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 4-benzyl-3-oxomorpholin group. The benzodioxin scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions, while the morpholine ring enhances solubility and modulates pharmacokinetics .

Properties

IUPAC Name

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(22-16-6-7-17-18(12-16)28-11-10-27-17)13-19-21(25)23(8-9-26-19)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEATRUVYBOAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The benzodioxin-acetamide framework is versatile, with substituent variations significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Benzyl-3-oxomorpholin ~423 (calculated) Hypothesized anti-inflammatory/antimicrobial
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Acetyl 194.08 Intermediate for further derivatization
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid 208.20 Anti-inflammatory (comparable to Ibuprofen)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide 447.90 Antimicrobial (low hemolytic activity)
N-(Benzodioxin-6-yl)-2-[(4-propenyl-triazol-3-yl)sulfanyl]acetamide Triazol-sulfanyl 413.45 Not reported (structural diversity for screening)
N-(Benzodioxin-6-yl)-2-[(3-methyl-pyrimidoindol-2-yl)sulfanyl]acetamide Pyrimidoindol 435.47 Anticancer (inferred from scaffold)
Key Observations:
  • Morpholine vs. Sulfonamide Groups : The target compound’s 4-benzyl-3-oxomorpholin group may enhance blood-brain barrier penetration compared to sulfonamide derivatives like 7l , which exhibit potent antimicrobial activity .
  • Carboxylic Acid vs. Acetamide : The carboxylic acid derivative () shows direct anti-inflammatory efficacy, while acetamide derivatives often serve as prodrugs or intermediates for further functionalization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Water Solubility Key Functional Groups
Target Compound 3.2 (estimated) Moderate Morpholine (polar), benzodioxin (aromatic)
N-(Benzodioxin-6-yl)acetamide 1.5 High Acetamide (polar)
Sulfonamide Derivative (7l) 2.8 Low Sulfonamide (polar but bulky)
Carboxylic Acid Derivative 1.9 High Carboxylic acid (ionizable)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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